molecular formula C14H15ClN2O4 B2612511 Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324068-50-0

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2612511
CAS RN: 324068-50-0
M. Wt: 310.73
InChI Key: SUARUFRBXLOCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15ClN2O4 and its molecular weight is 310.73. The purity is usually 95%.
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Scientific Research Applications

Chemical Reaction Pathways

  • Reaction Pathways with Thiophenolates : Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates to produce compounds through ring expansion and nucleophilic substitution. The reaction pathway is significantly influenced by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010).

Crystal Structures

  • X-Ray Diffraction Analysis : The crystal structures of related compounds have been analyzed using X-ray diffraction, providing insights into their conformations (Kurbanova et al., 2009).

Chemical Transformations

  • Base-Promoted Cascade Reactions : In the presence of strong bases, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes transformation into novel tricyclic compounds as a result of cascade reactions (Shutalev et al., 2008).

Nonlinear Optical Properties

  • Nonlinear Optical and Theoretical Investigations : This compound has been explored for its nonlinear optical properties using Density Functional Theory (DFT) method, which includes equilibrium geometry and vibrational wavenumbers (Dhandapani et al., 2016).

Physical Properties

  • Study of Density, Viscosity, and Ultrasonic Properties : The density, viscosity, and ultrasonic properties of derivatives of this compound have been measured in different concentrations of ethanolic solutions, helping in understanding molecular interactions in these solutions (Bajaj & Tekade, 2014).

Spectral Analysis

  • Spectral Analysis using DFT Computations : Detailed analysis of FT-IR, FT-Raman spectra, and UV-Vis spectra has been performed using DFT at a specific computational level, providing insights into molecular structures and vibrational frequencies (Dr.G. Shakila & Dr.H. Saleem, 2018).

Antibacterial Activity

  • Antibacterial Agent Synthesis : The compound has been used in the synthesis of novel derivatives with potential antibacterial properties, showing moderate activity against various bacteria (Balaji et al., 2013).

Comparative Binding Analysis

  • Binding Interaction with Bovine Serum Albumin : Studies have been conducted to understand the binding interaction of derivatives of this compound with bovine serum albumin, revealing information about binding constants and molecular interactions (Pisudde et al., 2018).

properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-2-21-13(19)11-9(7-15)16-14(20)17-12(11)8-5-3-4-6-10(8)18/h3-6,12,18H,2,7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUARUFRBXLOCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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